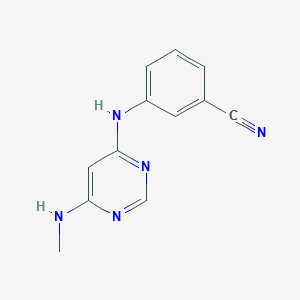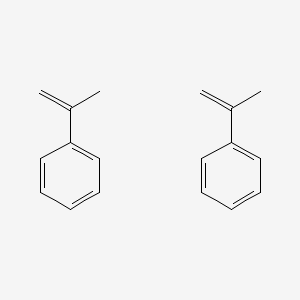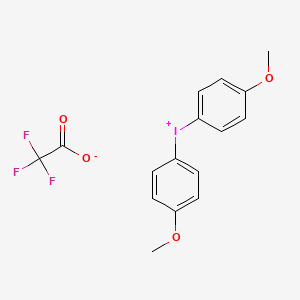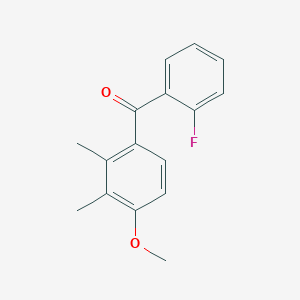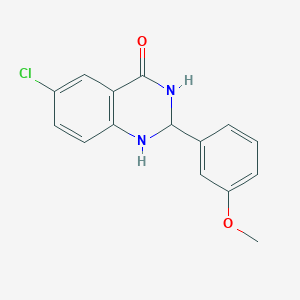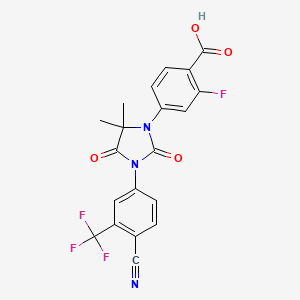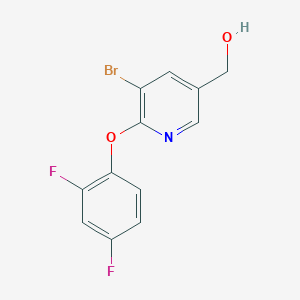![molecular formula C27H29F2N7O4 B8325058 tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate CAS No. 1246203-33-7](/img/structure/B8325058.png)
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate
Overview
Description
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide.
Attachment of the triazine ring: This is done through a nucleophilic substitution reaction using a suitable triazine derivative.
Incorporation of the morpholine ring: This step involves the reaction of the intermediate with morpholine under basic conditions.
Final coupling with tert-butyl carbamate: This is achieved through a carbamation reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of methylated derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate involves its interaction with specific molecular targets. The difluoromethyl group and the benzimidazole core are key functional groups that enable the compound to bind to proteins and enzymes, modulating their activity. The triazine ring and the morpholine ring further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(difluoromethyl)pyridin-4-yl)methylcarbamate: Similar in structure but with a pyridine ring instead of a benzimidazole core.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a boronate ester group.
Uniqueness
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, difluoromethyl group, and triazine ring make it distinct from other similar compounds.
Properties
CAS No. |
1246203-33-7 |
|---|---|
Molecular Formula |
C27H29F2N7O4 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H29F2N7O4/c1-27(2,3)40-26(37)30-17-10-8-16(9-11-17)22-32-24(35-12-14-39-15-13-35)34-25(33-22)36-18-6-5-7-19(38-4)20(18)31-23(36)21(28)29/h5-11,21H,12-15H2,1-4H3,(H,30,37) |
InChI Key |
QUXDBXMHDALWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
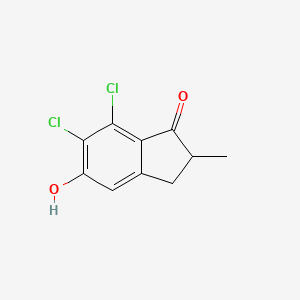
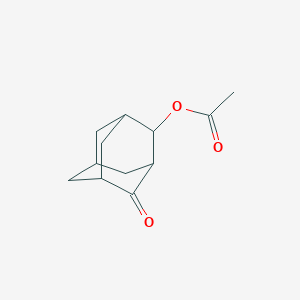
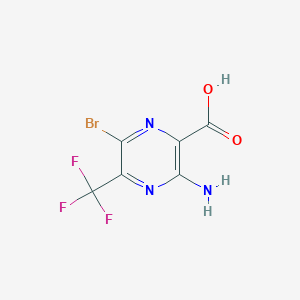
![Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate](/img/structure/B8324985.png)
